1-(3-Aminophenyl)ethanol
Overview
Description
1-(3-Aminophenyl)ethanol is a compound with the molecular formula C8H11NO . It is also known by other names such as 3-(1-Hydroxyethyl)aniline and m-(1-Hydroxyethyl)aniline .
Synthesis Analysis
This compound can be synthesized from 3′-Nitroacetophenone through a high hydrostatic pressure-assisted reduction with Ni–Al alloy in water . Another method involves the hydrogenation reduction reaction of m-nitrophenol compounds using a nanocomposite material as a catalyst .
Molecular Structure Analysis
The molecular weight of this compound is 137.18 g/mol . The InChI representation of the molecule is InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3
. The Canonical SMILES representation is CC(C1=CC(=CC=C1)N)O
.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 137.18 g/mol . It has a density of 1.1±0.1 g/cm³ . The boiling point is 285.0±15.0 °C at 760 mmHg . It has a flash point of 126.1±20.4 °C . The compound has 2 hydrogen bond acceptors and 3 hydrogen bond donors .
Scientific Research Applications
Chemical Synthesis and Catalysis :
- Schul’tsev and Panarin (2010) studied the thermal acid-catalyzed liquid-phase dehydration of 1-(4-aminophenyl)ethanol, revealing the potential for synthesizing various compounds like 1-amino-4-ethylbenzene and 4-aminostyrene, which have industrial relevance (Schul’tsev & Panarin, 2010).
- Xiao-hong Li et al. (2013) discovered a new reaction pathway in the oxidation of 1-(3-aminophenyl)ethanol with performic acid, enabling direct oxidation to corresponding esters, providing insights into lignin degradation technology (Li, Meng, Liu, & Peng, 2013).
- Zhang Wei-xing (2013) investigated a new synthesis process for 2-(4-aminophenyl) ethanol, a key intermediate in cardiovascular drugs, highlighting its industrial application value (Wei-xing, 2013).
Pharmacological and Biochemical Research :
- Lands, Ludueña, and Buzzo (1967) explored the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, showing its impact on sympathomimetic activity and suggesting a differentiation in β-receptor types (Lands, Ludueña, & Buzzo, 1967).
- Yu, Li, Lu, and Zheng (2018) reported on an NADPH-dependent enzyme derived from Burkholderia cenocepacia, which showed potential for synthesizing chiral alcohols like (R)-3, 5-Bis(trifluoromethyl)phenyl ethanol, a key intermediate in pharmaceutical applications (Yu, Li, Lu, & Zheng, 2018).
Material Science and Engineering :
- Huang, Mei, Huang, Qin, and Zhu (2019) developed photosensitive diamines, including 1-(3-aminophenyl)-3-(4-aminophenyl)-2-propen-1-one, for potential applications in material science (Huang, Mei, Huang, Qin, & Zhu, 2019).
Environmental Science :
- Tuck, Tan, and Hayball (2000) synthesized radiolabeled hydroxytyrosol, a major phenolic compound in olive oil derived from (3,4-Dihydroxyphenyl)ethanol, for bioavailability and metabolism studies, contributing to the understanding of environmental interactions of natural compounds (Tuck, Tan, & Hayball, 2000).
Safety and Hazards
1-(3-Aminophenyl)ethanol is harmful by inhalation, in contact with skin, and if swallowed . It can cause serious eye irritation . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed or inhaled, seek medical attention . It is advised not to eat, drink, or smoke when using this product .
Relevant Papers
One relevant paper discusses the oxidation reactions of this compound with performic acid . Further analysis of this paper and others would provide more detailed information on the compound.
Mechanism of Action
Target of Action
This compound is a derivative of phenylethanolamine, which is known to have strong cardiovascular activity . .
Biochemical Pathways
One study has shown that 1-(3-Aminophenyl)ethanol can be involved in oxidation reactions with performic acid . This suggests that it may play a role in oxidation pathways, potentially leading to the formation of esters.
Pharmacokinetics
Phenylethanolamine, a structurally similar compound, has been found to follow a two-compartment model with a plasma half-life of about 30 minutes
Result of Action
Given its potential involvement in oxidation reactions, it may lead to the formation of esters . .
Properties
IUPAC Name |
1-(3-aminophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKNDHZQPGMLCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031386 | |
Record name | 1-(3-Aminophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2454-37-7, 201939-72-2 | |
Record name | 3-(1-Hydroxyethyl)aniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2454-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl alcohol, m-amino-alpha-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2454-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62018 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2454-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Aminophenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901031386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-aminophenyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (1S)-1-(3-aminophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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